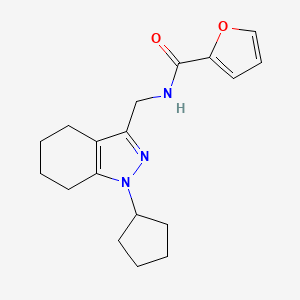

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide” is a chemical compound that contains an indazole moiety . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature . It has aroused great interest due to its wide variety of biological properties .

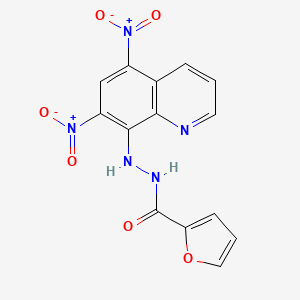

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl group, a tetrahydro-1H-indazol group, and a furan-2-carboxamide group. The indazole moiety is a nitrogen-containing heterocycle .Applications De Recherche Scientifique

Synthesis Techniques

Innovative methods have been developed for synthesizing compounds with structural similarities to "N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide". These techniques often involve complex reactions to form heterocyclic derivatives, which are valuable for various applications in medicinal chemistry and materials science. For instance, the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been utilized to produce tetrahydrofuran, dioxolane, and oxazoline derivatives in satisfactory yields, demonstrating the versatility of these synthesis pathways (Bacchi et al., 2005).

Pharmacological Properties

Research into the pharmacological properties of structurally related compounds has shown potential for the treatment and understanding of various diseases. For example, "this compound" and its analogs could be significant in studying neuroinflammation and neurodegenerative diseases. A PET imaging study targeting macrophage colony-stimulating factor 1 receptor (CSF1R) utilized a compound for imaging reactive microglia, indicating the potential of such compounds in diagnosing and monitoring neuroinflammation-related disorders (Horti et al., 2019).

Material Science Applications

The synthesis and characterization of novel energetic materials based on furan and indazole derivatives underscore their utility in material science, particularly in creating insensitive energetic materials with potential applications in explosives and propellants. This area of research highlights the compound's relevance beyond pharmacology, showcasing its versatility in creating materials with significant performance characteristics (Yu et al., 2017).

Mécanisme D'action

Target of Action

Indazole derivatives have been found to interact with a variety of targets, includingCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The inhibition, regulation, and/or modulation of the aforementioned kinases could play a role in these activities .

Biochemical Pathways

The inhibition of chk1, chk2, and sgk kinases could potentially affect various cellular processes, including cell cycle progression, dna repair, and response to stress .

Pharmacokinetics

The compound’s physical form is reported to be an oil , which could potentially influence its absorption and distribution in the body.

Result of Action

The wide range of biological activities exhibited by indazole derivatives suggests that they could potentially have diverse effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

The indazole moiety in N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide has been associated with a wide variety of biological properties

Molecular Mechanism

Given the wide range of biological activities associated with the indazole family , it is likely that this compound exerts its effects through multiple mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propriétés

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c22-18(17-10-5-11-23-17)19-12-15-14-8-3-4-9-16(14)21(20-15)13-6-1-2-7-13/h5,10-11,13H,1-4,6-9,12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYZLBCKTCWEJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2875056.png)

![(2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2875058.png)

![3,4-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2875061.png)

![1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one](/img/structure/B2875064.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2875065.png)

![3-((5-(isopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2875073.png)

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2875075.png)

![1-[(2,6-dichloropyridin-3-yl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B2875077.png)